2-Amino-2-(4-sulfophenyl)propanoic acid

Description

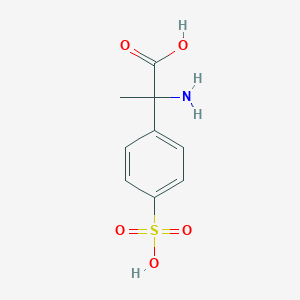

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(4-sulfophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5S/c1-9(10,8(11)12)6-2-4-7(5-3-6)16(13,14)15/h2-5H,10H2,1H3,(H,11,12)(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVDSFPIEJILRME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)S(=O)(=O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70398269 | |

| Record name | MSPG | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169209-64-7 | |

| Record name | α-Amino-α-methyl-4-sulfobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=169209-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MSPG | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Amino-2-(4-sulfophenyl)propanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential synthetic routes for 2-Amino-2-(4-sulfophenyl)propanoic acid, a sulfonated derivative of the amino acid phenylalanine. The presence of the sulfonic acid group imparts unique physicochemical properties, making this compound a subject of interest in medicinal chemistry and materials science. This document outlines two primary synthetic strategies: direct sulfonation of a pre-existing amino acid framework and a multi-step approach utilizing the Strecker amino acid synthesis. Detailed, albeit generalized, experimental protocols are provided to serve as a foundational methodology for researchers.

Synthetic Strategies

The synthesis of this compound can be approached through two main pathways:

-

Direct Sulfonation: This method involves the introduction of a sulfonic acid group onto the phenyl ring of 2-amino-2-phenylpropanoic acid. While conceptually straightforward, this approach presents challenges due to the reactivity of the amino and carboxylic acid groups, which can lead to side reactions and complicate purification.

-

Strecker Synthesis: This versatile method allows for the construction of the amino acid from a carbonyl compound. In this case, a sulfonated aromatic ketone, 4-acetylbenzenesulfonic acid, would serve as the starting material. This multi-step approach offers greater control over the regiochemistry of the sulfonation.

Experimental Protocols

Route 1: Direct Sulfonation of 2-Amino-2-phenylpropanoic acid

This method focuses on the electrophilic aromatic substitution of 2-amino-2-phenylpropanoic acid. Protection of the amino and carboxyl groups may be necessary to prevent unwanted side reactions with the sulfonating agent.

Step 1: Protection of 2-Amino-2-phenylpropanoic acid (Optional but Recommended)

To avoid side reactions, the amino and carboxylic acid functionalities can be protected. For instance, the amino group can be acetylated, and the carboxylic acid can be esterified.

| Parameter | Value |

| Starting Material | 2-Amino-2-phenylpropanoic acid |

| Protecting Agent (Amino) | Acetic Anhydride |

| Protecting Agent (Carboxyl) | Thionyl Chloride in Methanol |

| Solvent | Dichloromethane |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours |

Experimental Procedure:

-

Suspend 2-amino-2-phenylpropanoic acid in methanol and cool to 0 °C.

-

Slowly add thionyl chloride and stir the mixture at room temperature for 2-4 hours to form the methyl ester.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and add triethylamine, followed by the dropwise addition of acetic anhydride at 0 °C.

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the protected amino acid.

Step 2: Sulfonation

The protected 2-amino-2-phenylpropanoic acid is then subjected to sulfonation using a suitable sulfonating agent.

| Parameter | Value |

| Starting Material | Protected 2-Amino-2-phenylpropanoic acid |

| Sulfonating Agent | Fuming Sulfuric Acid (20% SO₃) or Chlorosulfonic Acid |

| Solvent | None or Dichloromethane (for Chlorosulfonic Acid) |

| Temperature | 0 °C to 25 °C |

| Reaction Time | 1-3 hours |

Experimental Procedure:

-

Cool the sulfonating agent (e.g., fuming sulfuric acid) to 0 °C.

-

Slowly add the protected 2-amino-2-phenylpropanoic acid to the cooled sulfonating agent with vigorous stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours.

-

Carefully pour the reaction mixture onto crushed ice to quench the reaction.

-

The sulfonated product will precipitate out of the solution.

Step 3: Deprotection

The protecting groups are removed to yield the final product.

| Parameter | Value |

| Starting Material | Protected this compound |

| Reagent | Aqueous Hydrochloric Acid (6M) |

| Temperature | Reflux |

| Reaction Time | 4-8 hours |

Experimental Procedure:

-

Suspend the protected sulfonated product in 6M hydrochloric acid.

-

Heat the mixture to reflux and maintain for 4-8 hours.

-

Cool the reaction mixture and neutralize with a suitable base (e.g., sodium hydroxide) to precipitate the final product.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

Route 2: Strecker Synthesis from 4-Acetylbenzenesulfonic Acid

This route builds the amino acid from a sulfonated ketone, offering better control over the position of the sulfonic acid group. The Strecker synthesis is a three-component reaction involving a ketone, a cyanide source, and an ammonia source, followed by hydrolysis.[1][2][3][4]

Step 1: Formation of α-Aminonitrile

| Parameter | Value |

| Starting Material | 4-Acetylbenzenesulfonic acid sodium salt |

| Reagents | Ammonium Chloride, Sodium Cyanide |

| Solvent | Aqueous Ammonia |

| Temperature | Room Temperature to 50 °C |

| Reaction Time | 24-48 hours |

Experimental Procedure:

-

Dissolve 4-acetylbenzenesulfonic acid sodium salt and ammonium chloride in aqueous ammonia.

-

Add a solution of sodium cyanide in water dropwise to the mixture.

-

Stir the reaction at room temperature or slightly elevated temperature (e.g., 50 °C) for 24-48 hours.

-

The intermediate α-aminonitrile may precipitate or can be extracted after acidification.

Step 2: Hydrolysis of α-Aminonitrile

| Parameter | Value |

| Starting Material | 2-Amino-2-(4-sulfophenyl)propanenitrile |

| Reagent | Concentrated Hydrochloric Acid |

| Temperature | Reflux |

| Reaction Time | 6-12 hours |

Experimental Procedure:

-

Treat the α-aminonitrile intermediate with concentrated hydrochloric acid.

-

Heat the mixture to reflux for 6-12 hours to hydrolyze the nitrile group to a carboxylic acid.

-

Cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid to induce precipitation.

-

Collect the solid product by filtration, wash with cold water and ethanol, and dry under vacuum.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the two proposed synthetic routes.

Caption: Direct sulfonation route for the synthesis of this compound.

Caption: Strecker synthesis route for this compound.

Data Presentation

Table 1: Reaction Conditions and Yields

| Route | Step | Starting Material | Key Reagents | Temp (°C) | Time (h) | Yield (%) |

| 1 | Protection | 2-Amino-2-phenylpropanoic acid | Ac₂O, SOCl₂/MeOH | 0 - RT | 2-4 | Data not available |

| 1 | Sulfonation | Protected Amino Acid | Fuming H₂SO₄ | 0 - 25 | 1-3 | Data not available |

| 1 | Deprotection | Protected Sulfonated Product | 6M HCl | Reflux | 4-8 | Data not available |

| 2 | α-Aminonitrile Formation | 4-Acetylbenzenesulfonic acid | NH₄Cl, NaCN | RT - 50 | 24-48 | Data not available |

| 2 | Hydrolysis | 2-Amino-2-(4-sulfophenyl)propanenitrile | Conc. HCl | Reflux | 6-12 | Data not available |

Table 2: Physicochemical and Spectroscopic Data

| Property | Expected Value / Data |

| Appearance | White to off-white solid |

| Melting Point (°C) | Data not available |

| ¹H NMR (D₂O, 400 MHz) δ (ppm) | Aromatic protons (2H, d), Aromatic protons (2H, d), Methyl protons (3H, s) |

| ¹³C NMR (D₂O, 100 MHz) δ (ppm) | Carbonyl carbon, Quaternary amino acid carbon, Aromatic carbons (4 signals), Methyl carbon |

| FT-IR (KBr, cm⁻¹) | O-H (broad, carboxylic acid), N-H (amine), S=O (sulfonic acid), C=O (carboxylic acid), C=C (aromatic) |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ and/or [M-H]⁻ corresponding to C₉H₁₁NO₅S |

Conclusion

This technical guide outlines two plausible and scientifically sound synthetic pathways for this compound. The direct sulfonation route is more atom-economical but may suffer from poor selectivity and harsh reaction conditions. The Strecker synthesis offers a more controlled approach, building the molecule with the desired regiochemistry from the outset. The provided experimental protocols are based on well-established chemical transformations and should serve as a valuable starting point for researchers aiming to synthesize and study this compound. Further experimental work is required to optimize reaction conditions, determine yields, and fully characterize the final product.

References

Technical Guide: Physicochemical and Synthetic Insights into Phenylpropanoic Acid Derivatives

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document aims to provide a comprehensive technical overview of 2-Amino-2-(4-sulfophenyl)propanoic acid. However, a specific CAS number for this compound could not be identified in publicly available databases as of November 2025. The data presented herein is a compilation based on publicly accessible information for structurally related compounds and should be interpreted as a representative guide.

Introduction

This compound belongs to the class of unnatural amino acids, which are of significant interest in medicinal chemistry and drug development. These compounds serve as valuable building blocks for creating novel peptides and small molecule therapeutics with potentially enhanced efficacy, stability, and unique pharmacological profiles. The introduction of a sulfonyl group onto the phenyl ring is anticipated to modulate the compound's polarity, solubility, and pharmacokinetic properties. This guide provides an overview of the available data on this compound and its close analogs.

Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| 2-Amino-2-phenylpropanoic acid | 6945-32-0 | C₉H₁₁NO₂ | 165.19 | [1] |

| 2-Amino-2-(4-chlorophenyl)propanoic acid | 4895-98-1 | C₉H₁₀ClNO₂ | 199.63 | [2][3] |

| 2-Amino-2-(3-fluorophenyl)propanoic acid | 328-81-4 | C₉H₁₀FNO₂ | 183.18 | [4] |

| 2-Amino-2-(2-chlorophenyl)propanoic acid | 500698-02-2 | C₉H₁₀ClNO₂ | 199.63 | [5] |

| 2-Amino-2-(4-phosphonophenyl)propanoic acid | 169209-65-8 | C₉H₁₂NO₅P | 245.17 | [6] |

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not described in the available literature. However, general synthetic routes for related amino acid derivatives can be adapted. A common approach involves the Strecker synthesis or modifications thereof, starting from a corresponding ketone.

Representative Experimental Protocol: Synthesis of a 2-Aryl-2-aminopropanoic Acid Derivative (General Approach)

This protocol is a generalized representation and would require optimization for the specific synthesis of this compound.

Step 1: Formation of the α-aminonitrile

-

To a solution of the starting ketone (e.g., 4-acetylbenzenesulfonic acid) in a suitable solvent (e.g., aqueous ammonia or an alcohol/water mixture), add a stoichiometric equivalent of an amine source (e.g., ammonium chloride) and a cyanide source (e.g., sodium cyanide).

-

Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period (typically several hours to overnight).

-

Monitor the reaction progress by a suitable analytical technique (e.g., Thin Layer Chromatography or High-Performance Liquid Chromatography).

-

Upon completion, quench the reaction and extract the α-aminonitrile product into an organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.

Step 2: Hydrolysis of the α-aminonitrile to the α-amino acid

-

Treat the crude α-aminonitrile with a strong acid (e.g., concentrated hydrochloric acid) or a strong base (e.g., sodium hydroxide solution).

-

Heat the mixture to reflux for several hours to effect complete hydrolysis of the nitrile group to a carboxylic acid.

-

Monitor the hydrolysis by TLC or HPLC.

-

After completion, cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid to precipitate the product.

-

Collect the solid product by filtration, wash with a cold solvent (e.g., water or ethanol), and dry under vacuum.

-

Further purification can be achieved by recrystallization or chromatography if necessary.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the characterization and initial biological screening of a newly synthesized compound like this compound.

Potential Signaling Pathway Interactions

Specific signaling pathways involving this compound have not been elucidated. However, as an analog of phenylalanine, it could potentially interact with pathways involving amino acid metabolism or act as an antagonist or allosteric modulator of receptors that bind aromatic amino acids. The following diagram depicts a hypothetical interaction with a generic signaling pathway.

Conclusion

While specific experimental data for this compound remains elusive, this technical guide provides a foundational understanding based on its structural analogs. The provided data and general protocols offer a starting point for researchers interested in the synthesis, characterization, and biological evaluation of this and similar unnatural amino acids. Further research is warranted to fully elucidate the properties and potential applications of this compound.

References

- 1. 2-Amino-2-phenylpropanoic acid | C9H11NO2 | CID 31722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-2-(4-chlorophenyl)propanoic acid | 4895-98-1 | EAA89598 [biosynth.com]

- 3. 2-amino-2-(4-chlorophenyl)propanoic acid | 4895-98-1 [amp.chemicalbook.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Structure Elucidation of 2-Amino-2-(4-sulfophenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(4-sulfophenyl)propanoic acid is a sulfonated aromatic alpha-amino acid. Its structure combines a propanoic acid backbone with a phenyl ring, substituted with both a sulfonic acid group and an amino group at the alpha-carbon. This unique combination of functional groups suggests potential applications in medicinal chemistry and materials science, necessitating a thorough understanding of its structure for any future development. This guide outlines the analytical workflow and expected spectroscopic data for the complete structure elucidation of this compound.

Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₉H₁₁NO₅S |

| Molecular Weight | 245.25 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water, insoluble in nonpolar organic solvents |

| pKa (Carboxylic Acid) | ~2-3 |

| pKa (Amino Group) | ~9-10 |

| pKa (Sulfonic Acid) | <1 |

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, D₂O)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 | Doublet | 2H | Aromatic (ortho to -SO₃H) |

| ~7.5 | Doublet | 2H | Aromatic (meta to -SO₃H) |

| 1.8 | Singlet | 3H | Methyl (-CH₃) |

Note: The amino and carboxylic acid protons are typically exchanged in D₂O and are therefore not observed.

Predicted ¹³C NMR Data (125 MHz, D₂O)

| Chemical Shift (δ) ppm | Assignment |

| ~175 | Carboxylic Carbon (-COOH) |

| ~145 | Aromatic (ipso-C attached to -SO₃H) |

| ~138 | Aromatic (ipso-C attached to C(NH₂)(CH₃)COOH) |

| ~129 | Aromatic (ortho to -SO₃H) |

| ~126 | Aromatic (meta to -SO₃H) |

| ~65 | Quaternary Carbon (-C(NH₂)(CH₃)COOH) |

| ~25 | Methyl Carbon (-CH₃) |

Mass Spectrometry (MS)

Predicted High-Resolution Mass Spectrometry (HRMS) Data (ESI+)

| m/z (calculated) | Ion Formula |

| 246.0431 | [M+H]⁺ |

| 268.0250 | [M+Na]⁺ |

Predicted Major Fragmentation Patterns (ESI-MS/MS)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

| 246.0431 | 200.0482 | H₂O + CO₂ |

| 246.0431 | 184.0533 | H₂O + CO₂ + NH₃ |

| 246.0431 | 104.0315 | C₉H₉O₃S |

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2500 (broad) | Strong | O-H stretch (carboxylic acid), N-H stretch (amino acid salt) |

| 1720-1700 | Strong | C=O stretch (carboxylic acid) |

| 1620-1550 | Medium | N-H bend (primary amine) |

| 1250-1150 | Strong | S=O stretch (sulfonic acid) |

| 1050-1000 | Strong | S=O stretch (sulfonic acid) |

| 850-800 | Strong | C-H bend (para-substituted aromatic ring) |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: 500 MHz NMR Spectrometer

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6 mL of deuterium oxide (D₂O).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 3.0 s

-

Spectral Width: 16 ppm

¹³C NMR Acquisition:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.0 s

-

Spectral Width: 240 ppm

Data Processing:

-

Apply Fourier transformation to the acquired FID.

-

Phase correct the spectrum.

-

Calibrate the chemical shifts using the residual solvent peak (D₂O at 4.79 ppm for ¹H NMR).

-

Integrate the peaks in the ¹H NMR spectrum.

Mass Spectrometry (MS)

Objective: To determine the accurate molecular weight and fragmentation pattern.

Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an Electrospray Ionization (ESI) source.

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of water and acetonitrile.

-

Dilute the stock solution to a final concentration of 10 µg/mL.

HRMS Acquisition (Positive Ion Mode):

-

Ionization Mode: ESI+

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Mass Range: m/z 50-500

MS/MS Acquisition:

-

Collision Gas: Argon

-

Collision Energy: Ramped from 10-40 eV to observe fragmentation.

-

Precursor Ion Selection: Isolate the [M+H]⁺ ion.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer.

Sample Preparation (KBr Pellet):

-

Grind a small amount (1-2 mg) of the sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

IR Spectrum Acquisition:

-

Scan Range: 4000-400 cm⁻¹

-

Number of Scans: 32

-

Resolution: 4 cm⁻¹

Visualizations

Caption: Workflow for the structure elucidation of the target compound.

Caption: Logical relationships between spectroscopic data and the final structure.

Conclusion

The comprehensive analysis using NMR, MS, and IR spectroscopy, as outlined in this guide, provides a robust framework for the complete structure elucidation of this compound. The predicted data serves as a benchmark for researchers undertaking the synthesis and characterization of this and similar molecules. The orthogonal nature of these analytical techniques ensures a high degree of confidence in the final structural assignment, which is a critical step for any further investigation into the biological activity or material properties of this compound.

The Diverse Biological Activities of Sulfonated Amino Acids: A Technical Guide for Researchers

An in-depth exploration of the synthesis, biological functions, and therapeutic potential of sulfonated amino acids, providing researchers, scientists, and drug development professionals with a comprehensive resource on their multifaceted roles in cellular processes and disease modulation.

Sulfonated amino acids, a unique class of compounds characterized by the presence of a sulfonic acid group, play critical roles in a myriad of physiological processes. From the well-established antioxidant and anti-inflammatory properties of taurine to the complex neurotoxic and neuroprotective effects of homocysteic acid, these molecules are gaining increasing attention for their therapeutic potential. This technical guide provides a detailed overview of the biological activities of key sulfonated amino acids, complete with quantitative data, experimental protocols, and visual representations of their signaling pathways.

I. Key Sulfonated Amino Acids and Their Biological Roles

This section delves into the specific biological activities of prominent sulfonated amino acids, summarizing their known effects and mechanisms of action.

Taurine (2-aminoethanesulfonic acid)

Taurine is one of the most abundant free amino acids in mammals and is involved in numerous physiological functions.[1] Its biological activities are extensive, with significant implications for inflammatory, oxidative, and neurological conditions.

-

Anti-inflammatory Activity: Taurine exhibits potent anti-inflammatory effects primarily through the formation of taurine chloramine (TauCl) in neutrophils.[1][2] TauCl can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3] Clinical studies have demonstrated that taurine supplementation can significantly reduce levels of inflammatory markers like C-reactive protein (CRP).

-

Antioxidant Activity: Taurine's antioxidant properties are multifaceted. It directly scavenges reactive oxygen species (ROS) and also enhances the activity of antioxidant enzymes like superoxide dismutase (SOD).[4] Furthermore, taurine plays a crucial role in protecting against lipid peroxidation.[5]

-

Neuroprotection: In the central nervous system, taurine acts as a neuromodulator and has demonstrated neuroprotective effects in various models of neuronal injury.[6]

-

Cardiovascular Protection: Taurine has been shown to have beneficial effects on the cardiovascular system, including regulating blood pressure and protecting against ischemia-reperfusion injury.

Homocysteic Acid (HCA)

Homocysteic acid is an excitatory amino acid that acts as an agonist at the N-methyl-D-aspartate (NMDA) receptor.[7] Its role in the nervous system is complex, with evidence suggesting both neurotoxic and physiological functions.

-

Neurotoxicity: Excessive activation of NMDA receptors by homocysteic acid can lead to excitotoxicity, a process implicated in various neurodegenerative diseases.[7][8] This excitotoxicity is mediated by an influx of calcium ions, leading to a cascade of downstream events that can result in neuronal cell death.[8][9]

Cysteic Acid

Cysteic acid is another sulfur-containing amino acid with roles in neurotransmission. It can selectively interact with chloride-dependent L-glutamate transporters in synaptic membranes.[10]

II. Quantitative Data on Biological Activities

The following tables summarize the quantitative data on the biological activities of various sulfonated amino acids and their derivatives.

Table 1: Inhibition of Matrix Metalloproteinases (MMPs) by Sulfonated Amino Acid Derivatives

| Compound | MMP-1 (IC50, µM) | MMP-2 (IC50, µM) | MMP-8 (IC50, µM) | MMP-9 (IC50, µM) | Reference |

| 25a | >100 | 15 | 20 | >100 | [6] |

| 25d | >100 | >100 | 1.5 | 1.5 | [6] |

| 25e | 50 | >100 | >100 | >100 | [6] |

| Marimastat | 5 nM | 6 nM | 2 nM | 3 nM | [11] |

| Compound 24f | >10000 nM | - | - | - | [12] |

Table 2: Inhibition of Carbonic Anhydrase (CA) Isozymes by Sulfonamide Derivatives

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |

| Acetazolamide | 250 | 12 | 25 | 5.7 | [8] |

| Compound 6a | 83 | 2.1 | - | - | [8] |

| Compound 6b | 150 | 1.8 | - | - | [8] |

| Compound 6c | 45 | 3.5 | - | - | [8] |

| Phenolic Sulfonamide 1 | - | - | 3.55 (IC50, µM) | - | [13] |

| Benzenesulfonamide derivative | - | - | - | Highly effective, nanomolar inhibitors | [14] |

Table 3: Dose-Dependent Effects of Taurine on Inflammatory Markers

| Treatment | Cytokine | Cell Type | Effect | Reference |

| Taurine (25, 80, 250, 800 mg/kg) | IL-6 | Mouse Spinal Cord | Dose-dependent decrease | [6] |

| Taurine | TNF-α, IL-1β | Neutrophils, Monocytes | Decreased expression | [2] |

| Taurine Chloramine | TNF-α | Alveolar Macrophages | Inhibition of gene expression | [3] |

| Taurine | IL-6, TNF-α | Adipose Tissue Macrophages | Decreased production | [15][16] |

III. Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of 4-Acetamidobenzenesulfonyl Chloride and its Amino Acid Conjugates

Objective: To synthesize 4-acetamidobenzenesulfonyl chloride and subsequently couple it with amino acids to generate sulfonamide derivatives.

Protocol:

-

Synthesis of 4-Acetamidobenzenesulfonyl Chloride:

-

In a 500-cc round-bottomed flask equipped with a mechanical stirrer, place 290 g (165 cc, 2.49 moles) of chlorosulfonic acid.[17]

-

Cool the flask to 12–15°C using a cooling bath.

-

Gradually add 67.5 g (0.5 mole) of acetanilide while maintaining the temperature at approximately 15°C. This reaction evolves large volumes of hydrogen chloride and should be performed in a fume hood.

-

After the addition is complete, heat the mixture to 60°C for two hours.[17]

-

Slowly pour the resulting syrupy liquid into 1 kg of ice with stirring.

-

Collect the precipitated solid sulfonyl chloride by suction filtration and wash with water.[17]

-

The crude product can be used directly or purified by recrystallization from dry benzene.

-

-

Synthesis of Amino Acid-Conjugated Sulfonamides:

-

Dissolve 0.0029 mol of 4-acetamidobenzenesulfonyl chloride in a suitable solvent.[18]

-

Separately, prepare a solution of the desired amino acid (0.003 mol) in 10 ml of 2% NaOH.

-

Add the 4-acetamidobenzenesulfonyl chloride solution to the amino acid solution at 25°C with constant stirring.

-

Maintain the pH of the reaction mixture between 8 and 10 using 2% NaOH.[18]

-

Reaction times will vary depending on the amino acid (e.g., 7 hours for alanine, 9 hours for valine, 4 hours for tryptophan).[18]

-

After the reaction is complete, acidify the aqueous solution to a pH of 2-3 with 6 M hydrochloric acid to precipitate the product.

-

The product can be purified by column chromatography.

-

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To assess the free radical scavenging activity of a compound.

Protocol:

-

Prepare a stock solution of DPPH in methanol or ethanol.

-

Prepare various concentrations of the test compound (e.g., taurine) in a suitable solvent.

-

In a 96-well plate, add a defined volume of each sample dilution to separate wells.

-

Add an equal volume of the DPPH working solution to each well to initiate the reaction.

-

Include a blank (solvent only) and a positive control (e.g., ascorbic acid).

-

Incubate the plate in the dark for a set time (e.g., 30 minutes).

-

Measure the absorbance of each well at 517 nm using a spectrophotometer.

-

Calculate the percentage of scavenging activity for each sample.

2. Superoxide Dismutase (SOD) Activity Assay

Objective: To measure the activity of the antioxidant enzyme SOD.

Protocol: This assay is typically performed using a commercial kit. The general principle involves the generation of superoxide radicals by xanthine oxidase and hypoxanthine, which then reduce a tetrazolium salt (like WST-1) to a colored formazan product. SOD in the sample will scavenge the superoxide radicals, thereby inhibiting the color formation.

-

Prepare samples (e.g., cell lysates, tissue homogenates) and a series of SOD standards.

-

In a 96-well plate, add the sample or standard to the appropriate wells.

-

Add a working solution containing xanthine oxidase and the tetrazolium salt to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 20 minutes).

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Calculate the SOD activity in the samples based on the standard curve.

Neurotoxicity Assay

Objective: To assess the neurotoxic effects of a compound on primary neurons.

Protocol: This protocol is a general guideline for assessing neurotoxicity using lactate dehydrogenase (LDH) release and can be adapted for specific compounds like homocysteic acid.

-

Primary Neuron Culture:

-

Isolate primary cortical neurons from embryonic rodents (e.g., E18 rats).

-

Plate the neurons in appropriate culture dishes coated with poly-D-lysine or another suitable substrate.

-

Culture the neurons in a suitable neurobasal medium supplemented with B-27 and other necessary growth factors.

-

-

Compound Treatment:

-

After the neurons have matured in culture (typically 7-10 days in vitro), treat them with various concentrations of the test compound (e.g., homocysteic acid).

-

Include a vehicle control (the solvent used to dissolve the compound).

-

-

LDH Release Assay:

-

After the desired incubation period (e.g., 24-48 hours), collect the culture medium from each well.

-

Use a commercial LDH cytotoxicity assay kit to measure the amount of LDH released into the medium.

-

Lyse the remaining cells in the wells to determine the maximum LDH release.

-

Calculate the percentage of LDH release as an indicator of cell death.

-

-

Cell Viability Staining (e.g., Propidium Iodide):

-

After treatment, wash the cells with phosphate-buffered saline (PBS).

-

Add a solution of propidium iodide (PI) to the cells. PI is a fluorescent dye that only enters cells with compromised membranes (i.e., dead cells).

-

Incubate for a short period in the dark.

-

Visualize the cells under a fluorescence microscope and count the number of PI-positive (dead) cells.

-

The total number of cells can be determined by counterstaining with a nuclear stain like Hoechst.

-

Measurement of Inflammatory Cytokines

Objective: To quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants or biological fluids.

Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for this purpose.

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

-

Wash the plate to remove unbound antibody.

-

Block the plate with a blocking buffer (e.g., bovine serum albumin in PBS) to prevent non-specific binding.

-

Add the samples (cell culture supernatants, serum, etc.) and a series of known standards to the wells and incubate.

-

Wash the plate.

-

Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) and incubate.

-

Wash the plate.

-

Add a substrate for the enzyme that produces a colored product.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of the cytokine in the samples based on the standard curve.

Caspase-3 Activity Assay

Objective: To measure the activity of caspase-3, a key executioner enzyme in apoptosis.

Protocol: This assay typically uses a fluorogenic or colorimetric substrate for caspase-3.

-

Prepare cell lysates from treated and control cells.

-

In a 96-well plate, add the cell lysate to the appropriate wells.

-

Add a reaction buffer containing a caspase-3 substrate (e.g., Ac-DEVD-AMC for fluorimetric assay or Ac-DEVD-pNA for colorimetric assay).

-

Incubate the plate at 37°C for a specified time.

-

Measure the fluorescence or absorbance using a microplate reader.

-

The increase in fluorescence or absorbance is proportional to the caspase-3 activity in the sample.

IV. Signaling Pathways and Experimental Workflows

This section provides visual representations of key signaling pathways and experimental workflows using the Graphviz (DOT language).

Taurine's Anti-inflammatory Signaling Pathway

Caption: Taurine's anti-inflammatory action via the TLR4/NF-κB pathway.

Homocysteic Acid-Induced Neurotoxicity Pathway

Caption: Homocysteic acid-induced excitotoxicity via the NMDA receptor.

Experimental Workflow for Assessing Neuroprotection

Caption: Workflow for evaluating the neuroprotective effects of a compound.

V. Conclusion

The study of sulfonated amino acids reveals a class of molecules with profound and diverse biological activities. From the cytoprotective and anti-inflammatory roles of taurine to the intricate involvement of homocysteic acid in neurotransmission and excitotoxicity, these compounds present both challenges and opportunities in drug development. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers seeking to further elucidate the mechanisms of action and therapeutic potential of sulfonated amino acids. The continued exploration of their signaling pathways and structure-activity relationships will undoubtedly pave the way for novel therapeutic strategies targeting a wide range of diseases.

References

- 1. Discovery of Sulfated Small Molecule Inhibitors of Matrix Metalloproteinase-8 [mdpi.com]

- 2. Mechanism of taurine reducing inflammation and organ injury in sepsis mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Taurine chloramine inhibits inducible nitric oxide synthase and TNF-alpha gene expression in activated alveolar macrophages: decreased NF-kappaB activation and IkappaB kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory peptide therapeutics and the role of sulphur containing amino acids (cysteine and methionine) in inflammation suppression: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of taurine supplementation on lipid peroxidation, blood glucose and blood lipid metabolism in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amino Acid Derivatives as New Zinc Binding Groups for the Design of Selective Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A facile method for the synthesis of N-(α-aminoacyl) sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Amino Acids as Building Blocks for Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 10. L-[35S]cysteic acid selectively detects chloride-dependent L-glutamate transporters in synaptic membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Carbonic anhydrase inhibitory properties of phenolic sulfonamides derived from dopamine related compounds - Arabian Journal of Chemistry [arabjchem.org]

- 14. New series of sulfonamides containing amino acid moiety act as effective and selective inhibitors of tumor-associated carbonic anhydrase XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Taurine improves obesity-induced inflammatory responses and modulates the unbalanced phenotype of adipose tissue macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. eprints.cihanuniversity.edu.iq [eprints.cihanuniversity.edu.iq]

A Technical Guide to 2-Amino-2-(4-sulfophenyl)propanoic acid: Properties, Analysis, and Applications

Abstract

2-Amino-2-(4-sulfophenyl)propanoic acid is a synthetic amino acid analog of significant interest in the fields of medicinal chemistry and drug development. Its unique structure, which incorporates both a propanoic acid backbone and a sulfophenyl group, imparts distinct physicochemical properties that are advantageous for peptide and small molecule modification. This guide provides a comprehensive overview of its molecular characteristics, detailed protocols for its analysis, and a discussion of its potential applications.

Physicochemical Properties

The core quantitative data for this compound are summarized below. The presence of the sulfonic acid group significantly influences its polarity and solubility.

| Property | Data | Source |

| Molecular Formula | C₉H₁₁NO₅S | PubChem[1] |

| Molecular Weight | 245.25 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| PubChem CID | 3964410 | PubChem[1] |

| Canonical SMILES | CC(C1=CC=C(C=C1)S(=O)(=O)O)(C(=O)O)N | PubChem[1] |

Applications in Research and Drug Development

As a non-canonical amino acid, this compound serves as a versatile building block in synthetic chemistry.

-

Peptide Modification: Its incorporation into peptides can dramatically alter their properties. The highly polar sulfonate group can enhance aqueous solubility, a critical factor for improving the bioavailability and formulation of peptide-based therapeutics.[2]

-

Drug Scaffolding: The rigid phenyl ring combined with the reactive amino and carboxylic acid groups makes it a suitable scaffold for building novel small molecule drugs. Derivatives of similar structures, such as those based on 3-((4-hydroxyphenyl)amino)propanoic acid, have been explored for developing candidates with anticancer and antioxidant properties.[3]

-

Pharmacokinetic Tuning: Sulfonation is a known strategy to modify the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates. By introducing this moiety, researchers can fine-tune how a compound interacts with biological systems.

Experimental Protocols: Analysis of Sulfonated Amino Acids

The quantitative analysis of this compound, particularly when incorporated into a peptide or protein, requires specific analytical methods. The following protocol outlines a general approach using High-Performance Liquid Chromatography (HPLC), a standard technique for amino acid analysis.[4][5][6]

Protocol: HPLC-Based Quantification of this compound

Objective: To hydrolyze a peptide sample and quantify the released this compound.

Materials:

-

Peptide sample containing the target amino acid.

-

6 M Hydrochloric Acid (HCl).

-

Performic acid (for samples containing cysteine or methionine).[5]

-

Derivatization agent (e.g., Phenylisothiocyanate - PITC).[4]

-

HPLC system with a UV or Mass Spectrometry (MS) detector.

-

Reversed-phase C18 column.

-

Mobile Phase A: Aqueous buffer (e.g., 0.1 M Sodium Acetate, pH 6.5).

-

Mobile Phase B: Acetonitrile.

-

Purified this compound standard.

Methodology:

-

Acid Hydrolysis:

-

Place a precisely weighed amount (approx. 0.2–2 µg) of the peptide sample into a hydrolysis micro-vial.[4]

-

Add 200 µL of 6 M HCl to the vial.

-

For peptides containing cysteine or methionine, pre-treat with performic acid to convert them to the more stable cysteic acid and methionine sulfone, respectively, preventing their degradation during hydrolysis.[5]

-

Seal the vial under vacuum or flush with nitrogen to prevent oxidation.

-

Heat the sample at 110°C for 24 hours to completely break the peptide bonds.[7]

-

After cooling, evaporate the HCl using a vacuum centrifuge (e.g., SpeedVac).

-

-

Derivatization (Pre-column):

-

Reconstitute the dried hydrolysate in a coupling buffer (e.g., ethanol:water:triethylamine, 2:2:1 ratio).

-

Add the PITC derivatizing agent and incubate at room temperature for 20 minutes. The PITC reacts with the primary amine of the amino acids.

-

Dry the sample again under vacuum to remove excess reagent.

-

-

HPLC Separation and Detection:

-

Reconstitute the derivatized sample in the mobile phase starting buffer.

-

Inject the sample onto the HPLC system equipped with a C18 column.

-

Run a gradient elution, starting with a low concentration of Mobile Phase B (Acetonitrile) and gradually increasing it to elute the more hydrophobic amino acids.

-

Detect the derivatized amino acids using a UV detector (typically at 254 nm for PITC derivatives) or an MS detector for higher specificity and sensitivity.[4]

-

-

Quantification:

-

Prepare a calibration curve using known concentrations of the purified this compound standard that has undergone the same derivatization process.

-

Identify the peak corresponding to the derivatized target amino acid in the sample chromatogram by comparing its retention time with the standard.

-

Calculate the concentration in the original sample by integrating the peak area and interpolating from the calibration curve.

-

Visualization of Analytical Workflow

The logical flow of the analytical protocol described above can be visualized to clarify the sequence of steps from sample preparation to final data analysis.

References

- 1. This compound | C9H11NO5S | CID 3964410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Amino-2-sulfopropanoic acid, 15924-28-4 | BroadPharm [broadpharm.com]

- 3. mdpi.com [mdpi.com]

- 4. dokumen.pub [dokumen.pub]

- 5. fbise.edu.pk [fbise.edu.pk]

- 6. Amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Solubility of 2-Amino-2-(4-sulfophenyl)propanoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction: Understanding the Solubility of a Zwitterionic Sulfonated Amino Acid

2-Amino-2-(4-sulfophenyl)propanoic acid possesses both a basic amino group and a highly acidic sulfonic acid group, in addition to a carboxylic acid function. This structure confers a zwitterionic nature to the molecule, meaning it carries both a positive and a negative charge, resulting in a high dipole moment and strong intermolecular electrostatic interactions.

The presence of the sulfonic acid group, a strong acid, ensures that this compound is highly polar. Generally, zwitterionic compounds exhibit poor solubility in nonpolar organic solvents.[1][2] The solubility of amino acids is typically low in most organic solvents, with some exceptions in highly polar media.[2] The solubility of such polar, zwitterionic molecules can also be influenced by the presence of other salts in the solution, a phenomenon known as "salting in" or "salting out".[3][4]

Predicted Solubility Profile

While specific quantitative data is unavailable, a qualitative prediction of the solubility of this compound in a range of common organic solvents is presented in Table 1. This prediction is based on the general principles of solubility for polar, zwitterionic compounds.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Polarity (Dielectric Constant) | Predicted Solubility | Rationale |

| Non-Polar Solvents | |||

| Hexane | 1.89 | Very Low / Insoluble | The non-polar nature of hexane cannot overcome the strong electrostatic interactions of the zwitterion. |

| Toluene | 2.38 | Very Low / Insoluble | The aromatic, non-polar character is unfavorable for solvating the highly charged molecule. |

| Diethyl Ether | 4.34 | Very Low / Insoluble | Although it has a small dipole, it is insufficient to dissolve the polar zwitterionic compound. |

| Polar Aprotic Solvents | |||

| Acetone | 20.7 | Low | Moderate polarity may lead to slight solvation, but the lack of hydrogen bonding donors limits solubility. |

| Acetonitrile | 37.5 | Low | Higher polarity than acetone, but still a poor solvent for highly charged, zwitterionic species. |

| Dimethylformamide (DMF) | 36.7 | Low to Moderate | A highly polar aprotic solvent that may show some ability to dissolve the compound. |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Moderate | A very polar aprotic solvent known to dissolve a wide range of polar and charged compounds. |

| Polar Protic Solvents | |||

| Ethanol | 24.55 | Low | Can act as both a hydrogen bond donor and acceptor, but its relatively low polarity limits solubility.[2] |

| Methanol | 32.7 | Low to Moderate | More polar than ethanol, potentially leading to slightly better solubility. |

| Water | 80.1 | High | The high polarity and ability to form strong hydrogen bonds make water an excellent solvent. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is required. The following outlines a common method for determining the solubility of a solid compound in various organic solvents.

Objective: To determine the equilibrium solubility of this compound in selected organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., NMR, UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-validated HPLC method (or other suitable analytical technique) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the samples.

-

-

Data Analysis:

-

Calculate the solubility of this compound in each solvent, typically expressed in mg/mL or mol/L, by back-calculating from the measured concentration of the diluted sample.

-

Visualization of Experimental Workflow

The general workflow for determining the solubility of a compound can be visualized as a logical sequence of steps.

Caption: General workflow for experimental solubility determination.

Conclusion

References

Navigating the Safety Landscape of 2-Amino-2-(4-sulfophenyl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

A foundational aspect of safe handling is understanding the physical and chemical properties of a substance. The following table summarizes the known properties of 2-Amino-2-(4-sulfophenyl)propanoic acid.

| Property | Value | Reference |

| CAS Number | 34023-49-9 | |

| Molecular Formula | C9H11NO5S | |

| Molecular Weight | 245.25 g/mol | |

| Appearance | White to off-white solid | |

| Purity | ≥98% (typical) | |

| Solubility | No data available | |

| Melting Point | No data available | |

| Boiling Point | No data available |

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS), this compound is classified as a corrosive solid. However, specific GHS pictograms, signal words, and hazard statements are not consistently provided, indicating a lack of comprehensive hazard evaluation. General warnings for similar aromatic amino sulfonic acids include potential for skin and eye irritation.

Precautionary Statements:

-

P234: Keep only in original container.

-

P260: Do not breathe dust/fume/gas/mist/vapours/spray.

-

P264: Wash hands thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P303+P361+P353: IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P304+P340+P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a PO

The Dawn of a New Therapeutic Era: A Technical Guide to the Discovery and History of Sulfonated Phenyl Amino Acids

This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthesis of sulfonated phenyl amino acids. Tailored for researchers, scientists, and drug development professionals, this document delves into the pivotal moments of their inception, detailed experimental methodologies, and their significant impact on modern medicine.

A Historical Perspective: From Dyes to "Miracle Drugs"

The story of sulfonated phenyl amino acids is intrinsically linked to the development of the first synthetic antibacterial agents. The journey began with the observation that certain dyes containing sulfonamide groups exhibited antibacterial properties.

In the early 20th century, German chemist Paul Ehrlich proposed the concept of "magic bullets" – chemicals that could selectively target and destroy pathogens without harming the host. This laid the theoretical groundwork for chemotherapy.[1] Building on this, in 1932, German physician and biomedical researcher Gerhard Domagk, working at I. G. Farbenindustrie, discovered that a red dye called Prontosil was effective against streptococcal infections in mice.[2][3] He later used it to successfully treat his own daughter who was suffering from a severe streptococcal infection, a feat for which he was awarded the 1939 Nobel Prize in Physiology or Medicine.[4][5]

In 1936, a pivotal discovery was made at the Pasteur Institute in France by Ernest Fourneau, who demonstrated that Prontosil was a prodrug.[3] In the body, it is metabolized to the active compound, sulfanilamide (p-aminobenzenesulfonamide), which is structurally a sulfonated phenylamine.[3] This discovery unlocked the door to the synthesis of a vast array of "sulfa drugs," which were the first class of drugs to be systematically effective against a broad spectrum of bacterial infections.[4] This marked a revolutionary moment in medicine, predating the widespread use of penicillin.[6]

Synthesis of Sulfonated Phenyl Amino Acids: Key Methodologies

The introduction of a sulfonic acid group onto the phenyl ring of amino acids can be achieved through various methods. The direct sulfonation of the aromatic ring is a common approach, often utilizing strong acids. The synthesis of sulfanilic acid from aniline serves as a foundational model for this type of electrophilic aromatic substitution.

Model Reaction: Synthesis of Sulfanilic Acid from Aniline

The sulfonation of aniline to produce p-aminobenzenesulfonic acid (sulfanilic acid) is a classic and well-documented laboratory procedure.

Conventional Thermal Method:

-

Principle: Aniline is treated with an excess of concentrated sulfuric acid to form aniline hydrogen sulfate. Upon heating, this intermediate rearranges to the more stable sulfanilic acid.[7] The reaction is typically heated at 180-190°C for several hours.[2][8]

-

Procedure:

-

Aniline is cautiously mixed with concentrated sulfuric acid in a flask, often with cooling due to the exothermic nature of the initial salt formation.[7][8]

-

The mixture is then heated in an oil bath to 180-190°C for approximately 1-5 hours.[7][8]

-

Completion of the reaction can be checked by taking a small sample and ensuring it forms a clear solution in sodium hydroxide.[8]

-

The reaction mixture is then cooled and poured into cold water, causing the crude sulfanilic acid to precipitate.[7][8]

-

The product is collected by filtration and can be purified by recrystallization from hot water, often with the use of decolorizing carbon.[8]

-

Microwave-Assisted Synthesis:

-

Principle: Microwave irradiation can significantly accelerate the sulfonation reaction, reducing the reaction time from hours to minutes.[9]

-

Procedure:

-

Aniline and concentrated sulfuric acid are mixed in a porcelain crucible.[9]

-

The crucible is covered and irradiated in a microwave oven at a moderate power (e.g., 350-400 W) for a short duration (e.g., 2-4 minutes).[4][9]

-

After cooling, the reaction mixture is worked up by dissolving it in a suitable solvent for analysis or by precipitating the product with cold water.[9]

-

Direct Sulfonation of Phenylalanine and Tryptophan

The direct sulfonation of the aromatic rings of phenylalanine and tryptophan presents additional challenges due to the presence of the sensitive amino acid functional groups.

-

Phenylalanine: The nitration of L-phenylalanine, a related electrophilic aromatic substitution, is achieved by reacting it with a mixture of concentrated nitric and sulfuric acids at controlled temperatures (e.g., 50-60°C).[10] A similar approach using fuming sulfuric acid or chlorosulfonic acid in trifluoroacetic acid can be employed for sulfonation, although careful control of reaction conditions is necessary to avoid side reactions and degradation of the amino acid.[11]

-

Tryptophan: The indole ring of tryptophan is highly reactive towards electrophiles. Direct sulfonation can be achieved using reagents like chlorosulfonic acid in trifluoroacetic acid, which rapidly converts tryptophan to its arylsulfonic acid derivative.[11] The regioselectivity of the sulfonation on the indole ring is a key consideration.[12]

Synthesis of Protected Sulfotyrosine for Peptide Synthesis

For incorporation into peptides, protected forms of sulfated tyrosine are essential. These building blocks prevent unwanted side reactions during solid-phase peptide synthesis (SPPS).

-

Fmoc-Y(OSO₂F)-OH Synthesis: A one-step synthesis involves reacting commercially available Fmoc-protected tyrosine with sulfuryl fluoride gas in a biphasic solvent system (e.g., CH₂Cl₂/saturated aqueous Borax buffer). This method provides the fluorosulfated tyrosine building block in high yield (e.g., 96%).[13]

-

Fmoc-Tyr(SO₃nP)-OH Synthesis: An alternative involves the use of a neopentyl (nP) protecting group for the sulfate monoester. The synthesis of the Fmoc-Tyr(SO₃Np)-OH building block is a multi-step process.[13]

Quantitative Data on Sulfonated Phenyl Amino Acid Derivatives

The biological activity of sulfonated phenyl amino acid derivatives is often quantified by their half-maximal inhibitory concentration (IC₅₀) against specific enzymes. The following table summarizes some reported IC₅₀ values for various derivatives.

| Compound Class | Target Enzyme | Specific Compound Example | IC₅₀ | Reference |

| Tryptophan Sulfonamide Derivatives | TNF-alpha Converting Enzyme (TACE) | 2-(4-(but-2-ynyloxy)phenylsulfonamido)-3-(1-(4-methoxybenzyl)-1H-indol-3-yl)propanoic acid | 80 nM | [14] |

| N-Biphenyl Sulfonyl Phenylalanine Hydroxamic Acid (BPHA) | Matrix Metalloproteinase (MMP)-2, -9, -14 | BPHA | - | [15] |

| Phenylsulfonylamino-benzanilide Derivatives | Sodium Taurocholate Cotransporting Polypeptide (NTCP) | S1647 | 10.4 µM | [16] |

| Phenylsulfonylamino-benzanilide Derivatives | Apical Sodium-dependent Bile acid Transporter (ASBT) | S1647 | 13.4 µM | [16] |

| Dihydro [2,3D] Pyridine Substituted Enaminosulfonamides | Carbonic Anhydrase II (hCA II) | Various Derivatives | 27.03 - 104.39 µM | [17] |

| β-amino acid derivatives | Cathepsin A | Various Derivatives | - | [18] |

Signaling Pathways and Mechanisms of Action

Sulfonated phenyl amino acids and their derivatives exert their biological effects by interacting with specific molecular targets, most notably enzymes involved in critical metabolic pathways.

Inhibition of Dihydropteroate Synthase (DHPS)

The primary mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway.[4][9] Bacteria synthesize folate de novo, while humans obtain it from their diet, which accounts for the selective toxicity of sulfa drugs.[9]

DHPS Inhibition Pathway

Inhibition of Proteases

Sulfonated amino acid derivatives have been designed as inhibitors of various proteases, which are enzymes that cleave peptide bonds.

-

Matrix Metalloproteinases (MMPs): MMPs are involved in the degradation of the extracellular matrix and play a role in cancer metastasis and inflammation.[15][19] N-biphenyl sulfonyl-phenylalanine hydroxamic acid (BPHA) is a selective inhibitor of MMP-2, -9, and -14.[15] The sulfonamide group in these inhibitors helps to properly orient the molecule within the enzyme's active site.[20]

MMP Inhibition Mechanism

-

Cathepsins: Cathepsins are another class of proteases involved in various physiological and pathological processes, including cancer progression and cardiovascular diseases.[18][21] Novel β-amino acid derivatives have been identified as inhibitors of Cathepsin A.[18]

Cathepsin Inhibition Mechanism

Experimental Workflow in Drug Development

The development of sulfonated phenyl amino acid-based drugs follows a structured workflow, from initial design and synthesis to biological evaluation and optimization.

Drug Development Workflow

Conclusion

From their serendipitous discovery as byproducts of the dye industry to their rational design as potent enzyme inhibitors, sulfonated phenyl amino acids have carved a significant niche in the landscape of medicinal chemistry. Their journey from the first "miracle drugs" to highly specific modulators of biological pathways underscores their enduring importance. The synthetic methodologies, while established, continue to evolve, offering new avenues for creating diverse chemical libraries. For researchers and drug development professionals, a deep understanding of the history, synthesis, and mechanism of action of these compounds remains crucial for the continued development of novel and effective therapeutics.

References

- 1. QSAR of matrix metalloproteinase inhibitor N-[(substituted phenyl)sulfonyl]-N-4-nitrobenzylglycine hydroxamates using LFER model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. openaccesspub.org [openaccesspub.org]

- 4. chimie.ucv.ro [chimie.ucv.ro]

- 5. Amino Acid Derivatives as New Zinc Binding Groups for the Design of Selective Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 8. scribd.com [scribd.com]

- 9. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 10. CN101417959A - Synthesis method of L-p-nitrophenylalanine - Google Patents [patents.google.com]

- 11. Specific sulfonation of tyrosine, tryptophan and hydroxy-amino acids in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Synthesis and activity of tryptophan sulfonamide derivatives as novel non-hydroxamate TNF-alpha converting enzyme (TACE) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Selective matrix metalloproteinase inhibitor, N-biphenyl sulfonyl phenylalanine hydroxamic acid, inhibits the migration of CD4+ T lymphocytes in patients with HTLV-I-associated myelopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. soc.chim.it [soc.chim.it]

- 17. researchgate.net [researchgate.net]

- 18. Novel β-amino acid derivatives as inhibitors of cathepsin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Role of sulfonamide group in matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. news-medical.net [news-medical.net]

Potential Research Applications of 2-Amino-2-(4-sulfophenyl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-2-(4-sulfophenyl)propanoic acid is a non-proteinogenic amino acid characterized by a phenyl ring substituted with a sulfonic acid group at the para position and a propanoic acid with an amino group at the alpha position. While specific research on this compound is limited, its structural similarity to other biologically active sulfonated amino acids and α-substituted phenylglycine derivatives suggests a range of potential research applications. This technical guide consolidates available information on analogous compounds to extrapolate potential therapeutic areas, presents hypothetical quantitative data based on these analogs, details relevant experimental protocols, and provides visualizations of potential mechanisms and workflows. The sulfonic acid moiety is known to influence the physicochemical properties of molecules, such as solubility and protein binding, making this compound an interesting candidate for drug design and development.

Introduction to this compound

This compound is a synthetic amino acid that belongs to the class of aromatic sulfonic acids. The presence of both a sulfonic acid group and an amino acid moiety suggests its potential to interact with biological systems in unique ways. Aromatic sulfonic acids are utilized in the pharmaceutical industry to modify the pharmacokinetic profiles of drugs. The amino acid scaffold provides a chiral center and functional groups that can participate in various biological interactions. Given the lack of direct studies on this specific molecule, this guide will explore its potential applications by drawing parallels with structurally related compounds.

Potential Research Applications

Based on the known biological activities of analogous compounds, the following research applications for this compound are proposed:

Anti-inflammatory and Analgesic Agent

Derivatives of 2-arylpropanoic acid are a well-established class of nonsteroidal anti-inflammatory drugs (NSAIDs). Research on S(-)-2-amino-2-methyl-3-phenylpropanoic acid, an analog, has demonstrated anti-inflammatory and antinociceptive (pain-relieving) properties. The mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

-

Hypothesized Mechanism: this compound may act as a COX inhibitor. The sulfonic acid group could potentially enhance its binding to the active site of COX enzymes or improve its pharmacokinetic properties.

Anticancer Agent

Amino acid derivatives are being explored as scaffolds for the development of novel anticancer agents. Studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown promising anticancer and antioxidant activities. The proposed mechanisms for such compounds often involve the induction of apoptosis and the inhibition of cancer cell migration.

-

Potential Signaling Pathway Involvement: The compound could potentially interfere with signaling pathways crucial for cancer cell proliferation and survival, such as the EGFR or SIRT2 pathways, as suggested by studies on similar structures.

Antimicrobial Agent

Amino acid-derived sulfonamides have a long history of use as antimicrobial agents. The sulfonamide functional group is a key pharmacophore in many antibacterial drugs. While the target compound has a sulfonic acid group rather than a sulfonamide, its potential to interfere with microbial metabolic pathways warrants investigation.

-

Possible Target: A potential target in bacteria could be dihydropteroate synthase, an enzyme involved in folate synthesis, which is a common target for sulfa drugs.

Neurological Disorders

Phenylglycine analogs are known to interact with metabotropic glutamate receptors (mGluRs), which are involved in the modulation of synaptic transmission and neuronal excitability. These receptors are targets for the treatment of various neurological and psychiatric disorders.

-

Potential for CNS Activity: The structural similarity to phenylglycine suggests that this compound could be investigated for its activity on mGluRs or other central nervous system targets.

Quantitative Data on Analogous Compounds

The following tables summarize quantitative data from studies on compounds structurally related to this compound. This data is presented to provide a reference for the potential potency and efficacy that might be expected from the target compound.

Table 1: Anti-inflammatory and Antinociceptive Activity of S(-)-2-amino-2-methyl-3-phenylpropanoic acid

| Parameter | Value | Reference Compound |

| Inhibition of xylene-induced ear edema (10 mg/kg, i.p.) | ~31.1% | - |

| Increase in tail cut-off latency (10 mg/kg, i.p.) | ~36.78% | - |

Data extrapolated from a study on S(-)-2-amino-2-methyl-3-phenylpropanoic acid, a structural analog.[1]

Table 2: Antiproliferative Activity of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid Derivatives

| Compound | Cell Line | IC50 (µM) |

| Derivative 21 | A549 (Lung Cancer) | Low micromolar |

| Derivative 22 | A549 (Lung Cancer) | Low micromolar |

| Derivative 25 | H69 (Lung Cancer) | Low micromolar |

| Derivative 26 | H69AR (Resistant) | Low micromolar |

Data from a study on derivatives of a structurally related propanoic acid, highlighting potential for anticancer activity.

Experimental Protocols

The following are detailed methodologies for key experiments that could be adapted to investigate the potential biological activities of this compound.

Synthesis of this compound

A plausible synthetic route could involve the sulfonation of a suitable phenylpropanoic acid precursor, followed by amination.

-

Step 1: Sulfonation of 2-Phenylpropanoic Acid:

-

To a stirred solution of 2-phenylpropanoic acid in a suitable solvent (e.g., dichloromethane), add fuming sulfuric acid (oleum) dropwise at a controlled temperature (e.g., 0 °C).

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully pouring it onto ice.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain 2-(4-sulfophenyl)propanoic acid.

-

-

Step 2: α-Amination:

-

The α-position of the resulting sulfonated propanoic acid can be brominated using N-bromosuccinimide (NBS) under radical initiation.

-

The resulting α-bromo acid can then be subjected to amination using an ammonia solution or a suitable amine source to yield the final product.

-

Purification can be achieved by recrystallization or column chromatography.

-

In Vitro Anti-inflammatory Assay: COX Inhibition Assay

This assay determines the ability of the compound to inhibit the activity of COX-1 and COX-2 enzymes.

-

Reagents: COX-1 and COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorometric probe.

-

Procedure:

-

Prepare a reaction buffer containing the respective COX enzyme.

-

Add various concentrations of this compound to the wells of a microplate.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate at 37°C for a specified time.

-

Measure the production of prostaglandin E2 (PGE2) using a suitable detection method (e.g., ELISA).

-

Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.

-

In Vitro Anticancer Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Culture: Culture a relevant cancer cell line (e.g., A549 lung cancer cells) in appropriate media.

-

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

Visualizations

The following diagrams illustrate potential signaling pathways and experimental workflows relevant to the research applications of this compound.

Caption: Potential mechanism of anti-inflammatory action.

Caption: Workflow for MTT cytotoxicity assay.

Caption: Role in the drug discovery pipeline.

Conclusion

While direct experimental data on this compound is currently unavailable in the public domain, a review of structurally similar compounds provides a strong basis for proposing several promising research avenues. Its unique combination of an aromatic sulfonic acid and an α-amino acid moiety makes it a compelling candidate for investigation as an anti-inflammatory, anticancer, antimicrobial, and neurologically active agent. The experimental protocols and conceptual frameworks presented in this guide offer a starting point for researchers to explore the therapeutic potential of this and related molecules. Further synthesis and biological evaluation are necessary to validate these hypotheses and to fully elucidate the pharmacological profile of this compound.

References

Methodological & Application

Application Notes and Protocols for the Use of 2-Amino-2-(4-sulfophenyl)propanoic Acid in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of the non-canonical amino acid, 2-Amino-2-(4-sulfophenyl)propanoic acid, into synthetic peptides. This unique building block, a derivative of phenylalanine bearing a sulfonic acid group on the phenyl ring, offers opportunities to introduce a permanent negative charge and enhance the hydrophilicity of peptides, which can be advantageous for modulating biological activity, solubility, and pharmacokinetic properties.

Introduction to this compound in Peptide Design

This compound, also known as p-sulfophenylalanine, is a valuable tool for peptide chemists and drug developers. The permanently ionized sulfonate group (SO₃⁻) can mimic post-translational modifications like tyrosine sulfation, which is crucial for many protein-protein interactions.[1] Its incorporation can lead to peptides with altered receptor binding affinities, improved solubility, and modified enzymatic stability.

Synthesis of the Fmoc-Protected Building Block

Successful incorporation of p-sulfophenylalanine into a peptide via Solid-Phase Peptide Synthesis (SPPS) requires the Nα-Fmoc protected derivative. The following protocol outlines a general procedure for its synthesis.

Experimental Protocol: Synthesis of Fmoc-L-2-Amino-2-(4-sulfophenyl)propanoic acid

-

Materials: L-2-Amino-2-(4-sulfophenyl)propanoic acid, 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu), Sodium Bicarbonate (NaHCO₃), Dioxane, Water, Diethyl ether, Hydrochloric acid (HCl).

-

Procedure:

-

Dissolve L-2-Amino-2-(4-sulfophenyl)propanoic acid in a 10% aqueous solution of sodium bicarbonate.

-

Add a solution of Fmoc-OSu in dioxane dropwise to the amino acid solution while stirring vigorously at room temperature.

-

Maintain the pH of the reaction mixture between 8.5 and 9.0 by adding additional 10% sodium bicarbonate solution as needed.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, acidify the mixture to pH 2 with 1M HCl.

-